N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
Description
N,N-Dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a sulfur-containing compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position. The sulfanyl (-S-) group bridges the thiadiazole ring to an ethylamine backbone, which is further modified with two methyl groups on the terminal nitrogen. Structural elucidation of such compounds often relies on crystallographic methods, such as those implemented in the SHELX program suite .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylthiadiazol-5-yl)sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S2/c1-6-7(12-9-8-6)11-5-4-10(2)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMXKMWIOAYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate starting materials such as thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions. This reaction forms the thiadiazole ring through cyclization.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced by reacting the intermediate thiadiazole compound with dimethylamine under basic conditions. This step typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or the thiadiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules to highlight key differences in heterocyclic systems, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Key Comparison Points:
Heterocycle Diversity: The main compound contains a 1,2,3-thiadiazole ring, which differs from the 1,3,4-thiadiazole in ’s compound. ’s compound also incorporates a tetrazole ring, a nitrogen-rich heterocycle known for metabolic stability in drug design.
Substituent Effects: The methyl group on the main compound’s thiadiazole may reduce steric hindrance compared to the ethyl and phenyl substituents in ’s compound, which could improve membrane permeability . ’s isopropyl and ethyl phosphonothiolate groups introduce bulkier, hydrolytically stable substituents, typical of organophosphates used in pesticides .
Sulfur Functionality: The sulfanyl group in the main compound and ’s analog facilitates nucleophilic interactions, whereas the phosphonothiolate in ’s compound enhances electrophilic reactivity, critical for acetylcholinesterase inhibition .
Molecular Weight and Applications :
- ’s compound (MW = 361.44 g/mol) and ’s compound (MW = 437.34 g/mol) have higher molecular weights than the main compound (MW = 215.33 g/mol), likely affecting their pharmacokinetic profiles. The smaller size of the main compound may favor central nervous system penetration.
Research Findings (Inferred from Structural Analogues):
- Antimicrobial Activity: Thiadiazoles like the main compound are known to disrupt bacterial cell membranes via sulfur-mediated interactions .
- Enzyme Inhibition: Phosphonothiolates (e.g., ’s compound) often target serine hydrolases, a mechanism exploited in pesticide development .
- Metabolic Stability : The tetrazole group in ’s compound resists oxidative degradation, a desirable trait in oral pharmaceuticals .
Biological Activity
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₇H₁₄N₄S₂
- Molecular Weight : 206.34 g/mol
- CAS Number : 138588-22-4
This compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the dimethylamino group and the methylsulfanyl group contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains:
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32.6 | |
| Thiadiazole Derivative B | Antifungal | 47.5 |
These results suggest that this compound may possess similar antimicrobial potential due to its structural similarities with other effective thiadiazole derivatives.
Cytotoxicity and Anticancer Properties
Studies have also explored the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For example, compounds derived from thiadiazoles have demonstrated cytotoxicity in human leukemia and breast cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Apoptosis induction via p53 pathway |
| U-937 (Leukemia) | 0.65 | Cell cycle arrest at G0-G1 phase |
The mechanism often involves the activation of apoptotic pathways and modulation of key proteins such as p53 and caspases, leading to programmed cell death in cancer cells .
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, this compound showed promising results against several cancer cell lines:
- MCF-7 : Induced apoptosis with an IC₅₀ value significantly lower than standard chemotherapeutics.
- U937 : Demonstrated potent cytotoxicity with minimal effects on normal cells.
These findings highlight the potential of this compound as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the thiadiazole ring enhanced antibacterial activity:
- Gram-positive : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative : Notable activity against Escherichia coli was also observed with specific derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
